molecular formula C7H5Cl2NO2 B1602755 1,5-Dichloro-2-methyl-3-nitrobenzene CAS No. 64346-04-9

1,5-Dichloro-2-methyl-3-nitrobenzene

Cat. No.: B1602755
CAS No.: 64346-04-9
M. Wt: 206.02 g/mol
InChI Key: KQNSTNFHXQINJB-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Chemistry

Halogenated aromatic hydrocarbons are compounds that feature one or more halogen atoms bonded to a benzene (B151609) ring. iloencyclopaedia.org This class of chemicals, which includes 1,5-Dichloro-2-methyl-3-nitrobenzene, has been extensively used as solvents, chemical intermediates, insecticides, and disinfectants. iloencyclopaedia.org The introduction of halogen atoms to the aromatic ring significantly alters the molecule's electronic properties and reactivity. In the case of dichlorobenzenes and their derivatives, the position of the chlorine atoms influences the compound's physical properties and chemical behavior. iloencyclopaedia.org The combination of halogen and nitro substituents on a benzene ring, as seen in chloronitrobenzenes, creates a molecule with distinct reactivity, particularly concerning nucleophilic aromatic substitution, where a nucleophile can displace one of the substituents. wikipedia.org

Importance of the this compound Scaffold in Contemporary Organic Synthesis Research

The specific arrangement of substituents in this compound makes it a valuable building block in organic synthesis. It is primarily utilized as an intermediate in the creation of more complex molecules, such as those found in pharmaceuticals and agrochemicals. The compound's structure allows for a variety of functional group transformations. For instance, the nitro group can be reduced to form an aniline (B41778) derivative, a common step in the synthesis of dyes and pharmaceuticals. wikipedia.org Furthermore, the chlorine atoms can be displaced by nucleophiles, a reaction activated by the adjacent electron-withdrawing nitro group. wikipedia.org This reactivity is exemplified by the well-studied isomer, 1,4-dichloro-2-nitrobenzene, which serves as a precursor to numerous commercial products, including 4-chloro-2-nitroaniline (B28928) and 4-chloro-2-nitrophenol. wikipedia.org The synthetic utility of the this compound scaffold lies in its capacity for selective, stepwise reactions to build intricate molecular architectures.

The synthesis of this scaffold typically involves the nitration of a corresponding dichlorotoluene. For example, related compounds like 2,4-dichloro-5-nitrotoluene can be synthesized by reacting 2,4-dichlorotoluene (B165549) with nitric acid in a dichloroethane solvent, achieving high yields. chemicalbook.com

Overview of Advanced Academic Investigations on Structurally Related Nitroaromatic Compounds

The broader family of nitroaromatic compounds is the subject of extensive academic research due to their widespread industrial use and environmental presence. nih.gov A significant area of investigation is their environmental impact and biodegradation. nih.gov Researchers have isolated bacteria capable of using industrial nitroaromatics, such as nitrotoluenes and chloronitrobenzenes, as sources of carbon and nitrogen for growth. nih.gov These studies aim to understand the metabolic pathways involved and to develop strategies for environmental remediation. nih.govnih.gov

Another focus of advanced research is the interaction of nitroaromatic compounds with DNA, which can lead to mutagenic effects. nih.gov The position of the nitro group and the presence of other functional groups on the aromatic ring can influence the compound's mutagenicity. nih.gov Furthermore, the unique electronic properties of nitroaromatics make them interesting candidates for materials science. For example, diketopyrrolopyrroles functionalized with amine groups have been studied for their ability to detect nitroaromatic vapors through fluorescence quenching, a principle that could be applied in sensors for explosives. acs.org Fundamental studies also continue to explore the substituent effects of the nitro group on the electronic structure and aromaticity of the benzene ring, using both experimental and computational quantum chemistry methods. researchgate.netresearchgate.net

Physicochemical and Spectroscopic Data

The following tables summarize key data for a closely related isomer, 1,5-Dichloro-3-methyl-2-nitrobenzene, as comprehensive data for this compound is not widely available in the reviewed literature. This data provides a valuable reference point for understanding the general properties of this class of compounds.

Physicochemical Properties of 1,5-Dichloro-3-methyl-2-nitrobenzene

Property Value Source
CAS Number 118665-00-2 nih.gov
Molecular Formula C₇H₅Cl₂NO₂ nih.gov
Molecular Weight 206.03 g/mol nih.govbldpharm.com
IUPAC Name 1,5-dichloro-3-methyl-2-nitrobenzene nih.gov
Canonical SMILES CC1=CC(=CC(=C1N+[O-])Cl)Cl nih.gov

| InChI Key | SGSOOBQNRQUSIL-UHFFFAOYSA-N | nih.gov |

Predicted Spectroscopic Data for Nitroaromatic Compounds

Spectroscopy Type Predicted Features Source
¹H NMR Methyl protons (CH₃) resonate near δ 2.3–2.5 ppm. Aromatic protons appear upfield (e.g., δ 7.1–7.5 ppm).
¹³C NMR Nitro-substituted carbons show signals near δ 145–150 ppm. Chlorine-substituted carbons resonate at δ 125–135 ppm.
Infrared (IR) N-O stretch (NO₂) at 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). C-Cl stretch at 550–850 cm⁻¹.

| UV-Vis | Absorption in the 250–400 nm range due to π→π* and n→π* transitions. | |

Properties

IUPAC Name

1,5-dichloro-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNSTNFHXQINJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597902
Record name 1,5-Dichloro-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64346-04-9
Record name 1,5-Dichloro-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,5 Dichloro 2 Methyl 3 Nitrobenzene and Its Precursors

Direct Synthetic Approaches

Direct approaches involve establishing the specific arrangement of chloro, methyl, and nitro substituents on the benzene (B151609) ring through key reactions such as nitration, halogenation, or alkylation.

A primary and direct route to 1,5-dichloro-2-methyl-3-nitrobenzene is the electrophilic nitration of a suitable dichlorotoluene precursor. The logical starting material for this approach is 1,3-dichloro-2-methylbenzene .

In this reaction, the directing effects of the substituents on the benzene ring are crucial. The methyl group is an activating group, directing incoming electrophiles to the ortho and para positions (positions 4 and 6). The two chlorine atoms are deactivating but are also ortho, para-directing. The position most favorable for nitration is determined by the cumulative electronic and steric effects of these groups. The position C3 is ortho to one chlorine and meta to the other, while position C5 is para to one chlorine and meta to the other. The most activated position available for nitration on the 1,3-dichloro-2-methylbenzene ring is C4, which is ortho to the methyl group and ortho to the C3-chloro substituent. However, to obtain the desired this compound isomer, nitration must occur at the C5 position (which becomes the C3 position in the product after re-numbering based on IUPAC nomenclature for the final compound).

Standard nitration conditions involve the use of a nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemguide.co.uklibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). chemguide.co.uk The reaction temperature is a critical parameter; lower temperatures are often used to control the reaction rate and prevent the formation of multiple nitro groups. libretexts.org For activated rings like methylbenzene (toluene), the reaction proceeds more rapidly than for benzene, necessitating milder conditions, such as a temperature of 30°C, to avoid dinitration. chemguide.co.uklibretexts.org

While specific optimized conditions for the nitration of 1,3-dichloro-2-methylbenzene to yield the 3-nitro isomer are not extensively detailed in the provided search results, general procedures for dichlorotoluene nitration have been reported. These often employ solvents like dichloroethane and can be run at temperatures from 0°C to 35°C. chemicalbook.comgoogle.com The yield and isomeric distribution of products are highly dependent on the precise conditions.

Table 1: General Conditions for Nitration of Dichlorotoluenes
PrecursorNitrating AgentSolvent/CatalystTemperatureReported YieldReference
2,5-Dichlorotoluene98% HNO₃1,2-Dichloroethane (B1671644)30-35°C90% (for 4-nitro isomer) chemicalbook.com
2,4-Dichlorotoluene (B165549)98% HNO₃1,2-Dichloroethane0-5°CNot specified google.com
General Toluene (B28343) NitrationConc. HNO₃ / Conc. H₂SO₄Sulfuric Acid30°CHigh (for mononitro isomers) chemguide.co.uklibretexts.org
o-Dichlorobenzene98% HNO₃p-Toluenesulfonic acid45-50°C98% (for 3,4-dichloronitrobenzene) google.com

An alternative synthetic strategy involves the directed halogenation of a nitrotoluene intermediate. For the synthesis of this compound, the required precursor is 2-methyl-3-nitrotoluene .

In this scenario, the directing influence of the existing substituents is paramount. The nitro group (-NO₂) is a powerful deactivating and meta-directing group. chemguide.co.ukdoubtnut.com This means it directs incoming electrophiles, such as a chloronium ion (Cl⁺), to the positions meta to itself. In 2-methyl-3-nitrotoluene, the positions meta to the nitro group are C1 and C5. Since C1 is already occupied by the methyl group, electrophilic chlorination is strongly directed to the C5 position. The methyl group's ortho, para-directing effect would also favor substitution at C5 (para to the methyl group). The convergence of these directing effects makes the chlorination of 2-methyl-3-nitrotoluene a regioselective route to the desired product.

The reaction is typically carried out using chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), which polarizes the Cl-Cl bond to generate the electrophile. nih.govyoutube.com Theoretical studies on the chlorination of nitrobenzene (B124822) confirm that the meta position is favored. core.ac.uk

A third direct approach is the alkylation of a dichloronitrobenzene core. The logical precursor for this method would be 1,5-dichloro-3-nitrobenzene . The introduction of the methyl group can be accomplished via a Friedel-Crafts alkylation reaction.

This reaction involves treating the aromatic ring with an alkyl halide (like methyl iodide or methyl chloride) in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). mdpi.com The Lewis acid coordinates with the alkyl halide to generate a carbocation or a highly polarized complex, which then acts as the electrophile.

However, Friedel-Crafts alkylations on strongly deactivated rings, such as those bearing a nitro group, are often difficult to achieve due to the electron-withdrawing nature of the nitro group making the ring less nucleophilic. mdpi.com Despite this, there are precedents for such reactions. For instance, 4-nitrochlorobenzene can be alkylated with methyl iodide and anhydrous aluminum chloride to afford 1-chloro-2-methyl-4-nitrobenzene. mdpi.com This suggests that, under appropriate conditions, the Friedel-Crafts alkylation of 1,5-dichloro-3-nitrobenzene could be a viable, albeit potentially low-yielding, route to the target compound.

Functional Group Transformations for Derivatization

These methods involve synthesizing a benzene ring with a different set of functional groups and then chemically converting them into the required chloro, methyl, and nitro substituents.

Functional group interconversion provides a versatile pathway to polysubstituted aromatics. One common strategy involves the chemical modification of an aniline (B41778) derivative. For example, a dichloromethylaniline could be a precursor where the amino group is converted to a nitro group.

A well-established method for oxidizing an aromatic amine to a nitro group involves the use of a powerful oxidizing agent like peroxytrifluoroacetic acid, which can be generated in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide. orgsyn.org This method is particularly effective for amines with electron-withdrawing groups on the ring. orgsyn.org For instance, 2,6-dichloroaniline (B118687) can be oxidized to 1,3-dichloro-2-nitrobenzene (B1583056) in high yield using this reagent. orgsyn.orgwikipedia.org A similar approach could hypothetically be applied to 2,6-dichloro-4-methylaniline to synthesize the target molecule.

Another route starting from an aniline involves deamination. A compound such as 2,6-dichloro-4-methyl-3-nitroaniline could undergo diazotization with a nitrite (B80452) salt (e.g., NaNO₂) in the presence of acid, followed by removal of the resulting diazonium group to yield this compound.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all starting materials. tcichemicals.comorganic-chemistry.org These reactions are characterized by their high atom economy and step efficiency, making them valuable in combinatorial chemistry and drug discovery. tcichemicals.comnih.govnih.gov

While a direct MCR for the synthesis of a relatively simple structure like this compound is unlikely, MCRs are highly applicable for generating complex analogues starting from precursors of the title compound. For example, if the nitro group of this compound is reduced to an amine, the resulting 3-amino-1,5-dichloro-2-methylbenzene could serve as a key component in various MCRs.

Table 2: Potential Application of MCRs for Derivatization
MCR TypeComponentsResulting ScaffoldPotential ApplicationReference
Ugi ReactionAmine, Aldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acylamino carboxamideUsing 3-amino-1,5-dichloro-2-methylbenzene as the amine component to create complex peptide-like structures. tcichemicals.comnih.gov
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinoneAn aldehyde derived from the methyl group of the precursor could be used to synthesize heterocyclic analogues. tcichemicals.comorganic-chemistry.org
Mannich ReactionAmine, Aldehyde, Carbonyl compound (enolizable)β-Amino carbonyl compoundThe aniline precursor could react with formaldehyde (B43269) and a ketone to introduce an aminomethyl side chain. organic-chemistry.orgnih.gov
Povarov ReactionAniline, Aldehyde, Alkene/AlkyneTetrahydroquinolineThe aniline precursor could be used to construct fused heterocyclic systems. nih.gov

These MCRs enable the rapid assembly of molecular complexity, allowing for the synthesis of libraries of diverse compounds built upon the 1,5-dichloro-2-methylphenyl scaffold for various research applications. nih.govnih.gov

Reaction Condition Optimization and Yield Enhancement

The efficient synthesis of this compound from 2,6-dichlorotoluene (B125461) is a process where yield and selectivity are paramount. The primary method involves electrophilic aromatic substitution using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The optimization of this reaction is a multifactorial challenge, aiming to maximize the formation of the desired isomer while minimizing unwanted byproducts.

Mechanistic Role of Solvents in Synthetic Efficiency

The choice of solvent plays a critical role in the nitration of aromatic compounds, influencing both reaction rates and the regioselectivity of the final products. nih.govsci-hub.se In the context of synthesizing this compound, the solvent's primary functions are to dissolve the reactants, thereby ensuring a homogeneous reaction medium, and to stabilize the reactive intermediates, particularly the nitronium ion (NO₂⁺). nih.gov

Chlorinated solvents such as dichloromethane (B109758) and 1,2-dichloroethane are frequently employed. icm.edu.plchemicalbook.com Dichloromethane, for instance, is used as a solvent for nitrating agents like dinitrogen pentoxide (N₂O₅), creating a more active and selective nitration mixture compared to using nitric acid alone. icm.edu.plbibliotekanauki.pl The polarity of the solvent can significantly affect the nitration pathway. Polar solvents can stabilize the nitronium ion, but an overly simplified view is insufficient; the dynamic interactions, including solvation and counterion positioning, are crucial. nih.gov Research on toluene nitration has shown that the approach of the nitronium ion is hindered by the time it takes for the solvent and counterion to reorganize, a factor that ultimately influences selectivity. nih.gov

Different solvents can lead to varying isomer distributions. For example, nitrations in polar solvents like nitromethane (B149229) tend to yield different isomer ratios compared to those conducted in chlorinated solvents. nih.gov The selection of an appropriate solvent is therefore a key step in directing the reaction towards the desired this compound isomer.

Catalytic Systems in Synthetic Pathways (e.g., Phase Transfer Catalysis)

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of nitration reactions. While traditional nitration often relies on a super-stoichiometric amount of sulfuric acid to act as both a catalyst and a dehydrating agent, modern methods explore more sophisticated catalytic systems. masterorganicchemistry.com

Phase Transfer Catalysis (PTC) has emerged as an advantageous strategy, particularly in industrial applications. nih.govcrdeepjournal.org PTC facilitates reactions between substances in immiscible phases, such as an aqueous inorganic reagent and an organic substrate. nih.gov A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) hydrogen sulfate, transports an anion (e.g., nitrate) from the aqueous or solid phase into the organic phase where the reaction occurs. crdeepjournal.orgphasetransfercatalysis.com This technique can improve reaction rates, increase yields, and allow for the use of less expensive reagents. nih.govphasetransfercatalysis.com For instance, a catalytic amount of a tetrabutylammonium salt can be used with stoichiometric sodium nitrate, which is more cost-effective for large-scale production. phasetransfercatalysis.com

Solid acid catalysts also represent a significant area of research for improving nitration selectivity. icm.edu.placs.org Materials like zeolites and modified mixed-metal oxides can provide high yields and influence the regioselectivity of the reaction. icm.edu.placs.org For example, solid acid catalysts can favor the formation of a specific isomer by orienting the substrate molecule within the catalyst's pores. icm.edu.pl The use of Mo(VI)-supported TiO₂–ZrO₂ mixed-metal oxide in a continuous-flow reactor has demonstrated high yields for aromatic nitrations. acs.org

Temperature, Pressure, and Stoichiometry Control in High-Yield Syntheses

Precise control over temperature, pressure, and the molar ratios of reactants (stoichiometry) is fundamental to achieving high yields and minimizing the formation of impurities, such as undesired isomers or polynitrated products.

Temperature has a profound effect on both the reaction rate and the isomer distribution. Nitration reactions are typically exothermic, and careful temperature management is crucial for safety and selectivity. Studies on the nitration of toluene with N₂O₅ in dichloromethane have shown that decreasing the reaction temperature can significantly alter the product composition. icm.edu.plbibliotekanauki.pl For example, lowering the temperature below -40°C was found to decrease the amount of the meta-nitrotoluene isomer formed. icm.edu.plbibliotekanauki.pl In a patented process for a related compound, the reaction temperature was maintained between 30-35°C to ensure controlled nitration and achieve a high yield. chemicalbook.com

Stoichiometry , the molar ratio of the nitrating agent to the substrate (2,6-dichlorotoluene), is another critical parameter. An insufficient amount of nitrating agent will lead to incomplete conversion, while a large excess can increase the risk of forming di- or tri-nitrated byproducts and adds to the cost and environmental burden of the process. The optimal stoichiometry must be determined empirically. For example, in the synthesis of a dichloronitrotoluene isomer, a slight excess of nitric acid (1.1 equivalents) was used to drive the reaction to completion, yielding 90%. chemicalbook.com In continuous flow processes, optimizing the molar fractions of nitric and sulfuric acids has been shown to achieve high yields of specific nitro isomers. researchgate.net

Pressure is less commonly a primary variable in liquid-phase nitrations conducted at or near atmospheric pressure. However, in continuous-flow systems, pressure can be elevated to control residence times and maintain the solvent in a liquid state at higher temperatures, allowing for a wider operational window. wikipedia.org

Data Tables

Table 1: Effect of Temperature on Isomer Distribution in Toluene Nitration with N₂O₅/CH₂Cl₂

Temperature (°C)ortho-nitrotoluene (%)meta-nitrotoluene (%)para-nitrotoluene (%)
-6062.51.036.5
-4061.61.237.2
-2059.41.639.0
059.32.038.7
2058.01.940.1

This table is adapted from a study on toluene nitration, which serves as a model for understanding how temperature influences isomer formation in the nitration of substituted benzenes. The data illustrates a clear trend where lower temperatures favor a decrease in the meta isomer. icm.edu.plresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 1,5 Dichloro 2 Methyl 3 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key reaction pathway for halogenated nitroaromatic compounds. nih.gov The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The presence of electron-withdrawing groups, such as the nitro group, is crucial for stabilizing this intermediate and facilitating the reaction. masterorganicchemistry.comlibretexts.org

Reactivity Profile Towards Diverse Nucleophiles (e.g., S-, O-, N-Nucleophiles)

While specific studies on 1,5-dichloro-2-methyl-3-nitrobenzene's reactions with a wide array of nucleophiles are not extensively detailed in the provided results, the reactivity of structurally similar compounds provides significant insight. For instance, studies on dichloronitrobenzene derivatives show that they readily react with various nucleophiles.

N-Nucleophiles: Primary and secondary amines are common nucleophiles in SNAr reactions. For example, 1,2-dihalo-4,5-dinitrobenzene reacts with primary and secondary amines to yield monosubstituted products. researchgate.net Similarly, the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with secondary cyclic amines like piperidine, piperazine, morpholine, and thiomorpholine (B91149) has been studied, demonstrating aminodechlorination. researchgate.net

S-Nucleophiles: Thiolates are effective nucleophiles in SNAr reactions. A convenient procedure has been developed for the synthesis of 1,3,4-tris(4-R-phenylsulfanyl)-6-nitrobenzene, indicating the reactivity of chloro-nitroaromatics towards sulfur nucleophiles. researchgate.net Kinetic studies on the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with biothiols have also been performed. udd.cl

O-Nucleophiles: While hydroxide (B78521) can act as a nucleophile, as seen in the reaction of 2,4,6-trinitrochlorobenzene to form the corresponding phenol, stronger oxygen nucleophiles like alkoxides are also commonly used. libretexts.org The synthesis of l,3-diaryloxy-5-nitrobenzenes from 1,3,5-trinitrobenzene (B165232) and phenols highlights the utility of oxygen nucleophiles. researchgate.net

Regioselectivity and Site Preference in Substitution Pathways

The positions of the substituents on the benzene (B151609) ring of this compound create a specific electronic environment that directs incoming nucleophiles. The nitro group at C3 strongly activates the ortho (C2 and C4) and para (C6) positions to nucleophilic attack. However, in this molecule, the positions are C1, C2, C3, and C5. The nitro group at C3 activates the chloro-substituted C1 and C5 positions.

In related systems, such as 2-substituted 3,5-dichloropyrazines, the regioselectivity of SNAr reactions is highly dependent on the nature of the substituent at the 2-position. An electron-withdrawing group directs nucleophilic attack to the 5-position, while an electron-donating group directs it to the 3-position. researchgate.net In the case of this compound, the methyl group at C2 is electron-donating, which would influence the relative reactivity of the C1 and C5 chloro groups. The combined electronic effects of the nitro and methyl groups would determine the preferred site of substitution.

Kinetic and Thermodynamic Analyses of SNAr Processes

Kinetic studies of SNAr reactions provide valuable information about reaction mechanisms. For many SNAr reactions, the addition of the nucleophile to form the Meisenheimer complex is the rate-determining step. nih.gov

Kinetic studies on the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various secondary cyclic amines in different solvents (methanol and benzene) were conducted by monitoring the reaction spectrophotometrically. researchgate.net The determination of second-order rate constants and thermodynamic parameters revealed that these reactions are not amine-catalyzed and are significantly influenced by the nature of the solvent and the amine. researchgate.net

Similarly, a kinetic study of the reactions of 1-chloro- and 1-fluoro-2,4-dinitrobenzene (B121222) with a series of biothiols in aqueous media was performed. udd.cl This study used Brønsted-type plots to help elucidate the reaction mechanism, suggesting a borderline mechanism between concerted and stepwise pathways. udd.cl

ReactantNucleophileSolventKey Findings
Methyl 2,4-dichloro-3,5-dinitrobenzoatePiperidine, Piperazine, Morpholine, ThiomorpholineMethanol (B129727), BenzeneSecond-order kinetics, not amine-catalyzed, dependent on solvent and amine nature. researchgate.net
1-Chloro-2,4-dinitrobenzeneBiothiolsAqueousBorderline concerted/stepwise mechanism suggested by Brønsted-type analysis. udd.cl

Substituent Effects on Reaction Mechanisms

The substituents on the aromatic ring play a critical role in SNAr reactions. Electron-withdrawing groups, particularly those ortho and para to the leaving group, accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.comlibretexts.org Conversely, electron-donating groups generally decrease the reaction rate.

In this compound, the nitro group at C3 is meta to both chloro leaving groups at C1 and C5. While ortho and para activation is strongest, a meta nitro group still provides some activation compared to an unsubstituted ring. The methyl group at C2, being electron-donating, will have a deactivating effect on the nucleophilic substitution at the adjacent C1 position.

Electrophilic Aromatic Substitution Reactions

The strong deactivating effect of the nitro group makes electrophilic aromatic substitution on this compound challenging. The nitro group directs incoming electrophiles to the meta position relative to itself. chemguide.co.uk

Electrophilic Nitration and Halogenation Studies

Further nitration of a dichloronitrobenzene derivative is a known process, though it often requires harsh conditions. For instance, the nitration of 1,3-dichloro-2-nitrobenzene (B1583056) in sulfuric acid or oleum (B3057394) has been studied, yielding the expected dinitro product quantitatively under certain conditions. rsc.org However, competing sulfonation can occur at low nitric acid concentrations. rsc.org

The nitration of 2,4-dichloro-6-nitrotoluene with a 20% nitric acid solution at 430 K leads to the oxidation of the methyl group to a carboxylic acid, forming 2,4-dichloro-6-nitrobenzoic acid. nih.govnih.gov This indicates that under forcing conditions, side-chain oxidation can be a competing reaction to aromatic nitration.

The directing effects of the substituents in this compound would guide any potential electrophilic attack. The nitro group at C3 directs to position C1 and C5 (which are already substituted) and to the open C-H position at C4. The methyl group at C2 directs ortho (to C1 and C3, both substituted) and para (to C5, substituted). The chloro groups are also ortho, para directors but are deactivating. The cumulative effect would likely direct an incoming electrophile to the C4 position, which is meta to the nitro group and ortho to a chloro group.

Starting MaterialReagentsProduct(s)
1,3-Dichloro-2-nitrobenzeneNitric acid in sulfuric acid/oleum1,3-Dichloro-x,y-dinitrobenzene rsc.org
2,4-Dichloro-6-nitrotoluene20% Nitric acid, 430 K2,4-Dichloro-6-nitrobenzoic acid nih.govnih.gov

Impact of Steric and Electronic Factors on Regioselectivity

The regioselectivity of chemical reactions involving this compound is a complex interplay of the steric and electronic effects of its substituents. The nitro group is a strong electron-withdrawing group and a meta-director in electrophilic aromatic substitution, while the methyl group is an electron-donating group and an ortho-, para-director. The chlorine atoms are deactivating yet ortho-, para-directing. researchgate.net

In nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing nitro group activates the ring towards nucleophilic attack. nih.gov The positions ortho and para to the nitro group are electronically favored for substitution. However, steric hindrance from the adjacent methyl and chloro substituents can significantly influence the accessibility of these sites to incoming nucleophiles. thermofisher.com For instance, in reactions with nucleophiles, the less sterically hindered chlorine atom would be preferentially substituted. The bulky nature of certain nucleophiles can further dictate the regiochemical outcome, favoring attack at the less crowded position. thermofisher.com

Reduction Chemistry of the Nitro Group

The reduction of the nitro group in this compound is a critical transformation, typically leading to the corresponding aniline (B41778), 3,5-dichloro-2-methylaniline, a valuable synthetic intermediate.

Pathways to Amino Derivatives

Common methods for this transformation include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel in the presence of hydrogen gas. sigmaaldrich.com Another widely used method involves the use of metals such as iron, tin, or zinc in an acidic medium. ucr.edusigmaaldrich.com The choice of reducing agent and reaction conditions can influence the yield and purity of the resulting amine. For instance, the reduction of the related compound 2-chloro-6-nitrotoluene (B1664060) to 3-chloro-2-methylaniline (B42847) can be achieved using iron powder in the presence of hydrochloric acid. chemicalbook.com

Development of Selective Catalytic Reduction Methods

Achieving selective reduction of the nitro group without affecting the chloro substituents is crucial. Polychlorinated nitroaromatics can be challenging substrates, as dehalogenation can be a competing side reaction, particularly under harsh hydrogenation conditions. Therefore, the development of selective catalytic methods is of significant interest.

Patented methods for the synthesis of related chloro-methyl anilines often employ polysulfides, such as sodium polysulfide, in the presence of an ammonium (B1175870) salt. ucla.edugoogle.com These conditions are reported to provide high yields of the desired aniline with minimal side products. For example, 5-chloro-2-methylaniline (B43014) can be synthesized from 4-chloro-2-nitro-toluene using sodium polysulfide and ammonium chloride at elevated temperatures. google.com Iron-based catalytic systems, such as those employing Fe/CaCl₂, have also been shown to be effective for the chemoselective reduction of nitroarenes in the presence of halides. rsc.org

Below is a table summarizing various methods for the reduction of nitroaromatics:

Reagent/CatalystSubstrate ExampleProductYieldReference
Iron powder/HCl2-Chloro-6-nitrotoluene3-Chloro-2-methylaniline- chemicalbook.com
Sodium polysulfide/Ammonium chloride4-Chloro-2-nitrotoluene5-Chloro-2-methylanilineHigh google.com
Sodium polysulfide/Ammonium salt6-Chloro-2-nitrotoluene3-Chloro-2-methylanilineHigh ucla.edu
Fe/CaCl₂Various nitroarenes with halidesCorresponding anilinesExcellent rsc.org
Catalytic Hydrogenation (e.g., Pd/C)Aromatic nitro compoundsAromatic aminesGeneral Method ucr.edusigmaaldrich.com

Oxidative Transformations and Radical Reaction Pathways

The benzene ring of this compound is generally resistant to oxidation due to the presence of deactivating nitro and chloro groups. However, the methyl group can be susceptible to oxidation under certain conditions. The oxidation of nitrotoluenes can lead to the corresponding benzoic acids or benzaldehydes. researchgate.netnih.gov For instance, the oxidation of p-nitrotoluene can yield p-nitrobenzoic acid. nih.gov The use of strong oxidizing agents like permanganate (B83412) has been studied for the oxidation of nitrotoluenes. researchgate.net

Radical reactions, particularly radical halogenation, can occur at the methyl group. wikipedia.org This type of reaction is typically initiated by UV light or a radical initiator. ucla.eduwikipedia.orgyoutube.com The substitution of a hydrogen atom on the methyl group with a halogen, such as chlorine or bromine, would yield the corresponding halomethyl derivative. The selectivity of this reaction depends on the halogen used, with bromine being more selective than chlorine. youtube.com

Exploration of Rearrangement Reactions and By-product Formation

Rearrangement reactions are a possibility, particularly involving the intermediates of the nitro group reduction. The Bamberger rearrangement is a well-known acid-catalyzed reaction of N-phenylhydroxylamines, which are intermediates in the reduction of nitrobenzenes, to form 4-aminophenols. wiley-vch.deprepchem.comwikipedia.org In the context of this compound, the corresponding N-phenylhydroxylamine intermediate could potentially undergo a similar rearrangement under acidic conditions, leading to the formation of substituted aminophenols as by-products.

The formation of by-products is a key consideration in the synthesis of the target aniline. In the reduction of dichloronitrotoluenes, the formation of isomeric toluidines and dichlorotoluidines can occur if the starting material is not pure. researchgate.net Over-reduction can also lead to the formation of dehalogenated products. In industrial processes, careful control of reaction conditions is necessary to minimize the formation of these impurities, which often require separation by methods like steam distillation and fractional distillation. researchgate.net

Advanced Mechanistic Elucidation Techniques (e.g., Intermediate Isolation and Characterization)

The elucidation of reaction mechanisms for transformations involving this compound can be achieved through various advanced techniques. The stepwise nature of nitro group reduction allows for the potential to isolate and characterize intermediates such as the corresponding nitroso and hydroxylamine (B1172632) derivatives. nih.gov Mechanistic studies on the reduction of nitro compounds have utilized techniques like electron paramagnetic resonance (EPR) and mass spectrometry to identify key catalytic intermediates. nih.gov

Kinetic studies can provide valuable insights into the reaction pathways and the influence of substituents on reaction rates. rsc.org For example, kinetic analyses of nucleophilic aromatic substitution reactions can help to quantify the electronic and steric effects of the substituents on the regioselectivity of the reaction. While specific studies on this compound are limited, the application of these advanced techniques to this molecule would provide a deeper understanding of its chemical behavior.

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography Studies

To date, a specific single-crystal X-ray diffraction study for 1,5-dichloro-2-methyl-3-nitrobenzene has not been reported in the surveyed scientific literature. However, analysis of closely related structures, such as 1-chloro-2-methyl-3-nitrobenzene and 1-chloro-2-methyl-4-nitrobenzene, allows for a predictive understanding of the molecular geometry, conformation, and intermolecular interactions that are likely to govern the solid-state packing of this compound.

Precise Determination of Molecular Geometry and Conformation

The molecular geometry of this compound is expected to be largely dictated by the steric and electronic effects of its substituents on the benzene (B151609) ring. In the related compound, 1-chloro-2-methyl-3-nitrobenzene, the nitro group is twisted out of the plane of the benzene ring by approximately 38.81(5)°. researchgate.netnih.gov This torsion is a common feature in ortho-substituted nitrobenzenes and arises from steric hindrance between the nitro group and the adjacent methyl group. A similar, if not more pronounced, out-of-plane twist of the nitro group would be anticipated for this compound due to the presence of the methyl group at the C2 position.

The bond lengths and angles within the benzene ring are also expected to show some distortion from ideal sp² geometry to accommodate the steric strain imposed by the substituents. For instance, in 1-chloro-2-methyl-3-nitrobenzene, the C-C-N and C-C-Cl bond angles involving the substituted carbons deviate from the ideal 120°. researchgate.netnih.gov

Table 1: Predicted Bond Lengths and Angles for this compound based on Analogous Compounds

ParameterPredicted ValueReference Compound
C-Cl Bond Length~1.74 Å1-chloro-2-methyl-3-nitrobenzene researchgate.netnih.gov
C-N Bond Length~1.47 Å1-chloro-2-methyl-3-nitrobenzene researchgate.netnih.gov
C-C (aromatic)~1.38-1.39 Å1-chloro-2-methyl-3-nitrobenzene researchgate.netnih.gov
C-C-N Angle~115°1-chloro-2-methyl-3-nitrobenzene researchgate.netnih.gov
Dihedral Angle (Benzene-NO₂)> 39°1-chloro-2-methyl-3-nitrobenzene researchgate.netnih.gov, 1-(3,3-dichloroallyloxy)-4-methyl-2-nitrobenzene nih.gov

Note: These values are predictions based on data from structurally similar compounds and may not represent the exact parameters for this compound.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would likely be influenced by a combination of weak intermolecular interactions. In the crystal structure of 1-chloro-2-methyl-4-nitrobenzene, C-H···O hydrogen bonds and π-π stacking interactions are observed to stabilize the crystal lattice. researchgate.netmdpi.com The π-π stacking involves adjacent benzene rings, while the C-H···O interactions occur between the aromatic C-H or methyl C-H groups and the oxygen atoms of the nitro group.

Additionally, halogen-oxygen (Cl···O) interactions may play a role in the crystal packing, as seen in the structure of 1-(3,3-dichloroallyloxy)-4-methyl-2-nitrobenzene, where short Cl···O contacts link molecules into dimers. nih.gov Given the presence of two chlorine atoms and a nitro group in this compound, it is plausible that similar C-H···O, π-π, and Cl···O interactions would be key features in its solid-state architecture.

Chiral Space Group Determination and Flack Parameter Analysis

Information regarding the chirality of this compound is not available in the current literature. The molecule itself is not chiral. Crystallization could potentially occur in a chiral space group if the molecule adopts a conformation that lacks a center of inversion or a mirror plane within the crystal lattice, leading to a conglomerate of enantiomorphic crystals. However, without experimental crystallographic data, any discussion of its space group would be purely speculative. Consequently, a Flack parameter, which is used to determine the absolute configuration of a chiral crystal structure, cannot be analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H NMR and ¹³C NMR Spectral Assignments

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region.

Aromatic Protons: The two aromatic protons at the C4 and C6 positions are in different chemical environments and would therefore be expected to appear as two distinct signals, likely doublets due to coupling with each other. The exact chemical shifts would be influenced by the deshielding effects of the adjacent chloro and nitro groups.

Methyl Protons: The methyl protons at the C2 position would appear as a singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule, as they are all chemically non-equivalent.

Aromatic Carbons: The chemical shifts of the six aromatic carbons will be significantly influenced by the attached substituents. The carbon bearing the nitro group (C3) is expected to be the most downfield-shifted, followed by the carbons attached to the chlorine atoms (C1 and C5). The protonated carbons (C4 and C6) and the methyl-substituted carbon (C2) will appear at relatively more upfield positions.

Methyl Carbon: The methyl carbon will resonate at the most upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-~130-135
C2-~130-135
C3-~145-150
C4~7.4-7.8~125-130
C5-~130-135
C6~7.4-7.8~125-130
-CH₃~2.4-2.6~15-20

Note: These are predicted chemical shift ranges based on general substituent effects and data from related nitrobenzene (B124822) compounds. Actual experimental values may vary.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would definitively establish the coupling relationship between the two aromatic protons at C4 and C6, as a cross-peak would be observed between their respective signals. youtube.comlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. libretexts.orgyoutube.com This experiment would allow for the direct assignment of the ¹³C signals for the protonated carbons (C4 and C6) and the methyl carbon by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons over two or three bonds. libretexts.orglibretexts.org This technique would be crucial for assigning the quaternary carbons (C1, C2, C3, and C5). For example, the methyl protons would show correlations to C1, C2, and C3. The aromatic protons would show correlations to adjacent and geminal carbons, allowing for the complete and unambiguous assignment of the entire carbon skeleton.

By combining the information from these 1D and 2D NMR experiments, a comprehensive and detailed structural elucidation of this compound in solution can be achieved.

Investigation of Chiral Solvating Agents for Enantiodifferentiation of Derivatives

The enantiodifferentiation of chiral derivatives of this compound, while not specifically documented in widespread literature, can be achieved using chiral solvating agents (CSAs) in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. This analytical technique is crucial for determining the enantiomeric purity of chiral compounds. nih.gov The methodology involves the addition of a chiral auxiliary agent to a solution of the racemic analyte. The CSA forms transient diastereomeric complexes with each enantiomer of the analyte, which possess different NMR spectral properties.

The efficacy of this method relies on the nature of the intermolecular interactions between the CSA and the analyte. For derivatives of this compound, which contain a π-electron deficient nitroaromatic system, suitable CSAs would likely feature complementary π-electron rich aromatic moieties to facilitate π-π stacking interactions. nih.gov Furthermore, the presence of hydrogen bond donors or acceptors in the CSA can lead to differential interactions with the enantiomers, enhancing the separation of their NMR signals (enantiodifferentiation). rsc.org

Researchers have successfully synthesized and tested various CSAs derived from accessible chiral sources like isomannide, isosorbide, and ethyl (S)-lactate. nih.govrsc.org These CSAs often incorporate aromatic groups, such as 3,5-dimethylphenyl or 1-naphthyl moieties, to create a defined chiral pocket and promote interactions. nih.gov In a typical experiment, the ¹H NMR spectrum of the racemic derivative would be recorded in the presence of varying concentrations of the CSA to observe the splitting of signals corresponding to the now diastereomeric enantiomers. The degree of chemical shift non-equivalence (ΔΔδ) is a measure of the CSA's efficiency. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups: the nitro (NO₂), chloro (C-Cl), methyl (C-H in CH₃), and aromatic (C-H and C-C) moieties. The positions of these bands can be assigned based on established group frequency data from similar substituted nitrobenzene compounds. ijsr.netjconsortium.comresearchgate.net

Key functional group vibrations are expected in the following regions:

Nitro (NO₂) Group: Aromatic nitro compounds consistently show strong stretching vibrations. The asymmetric (νₐₛ) and symmetric (νₛ) stretching modes typically appear in the regions of 1570–1500 cm⁻¹ and 1370–1300 cm⁻¹, respectively. researchgate.net In addition, deformation modes such as scissoring, wagging, and rocking are observed at lower frequencies. ijsr.netjconsortium.com

Chloro (C-Cl) Group: The C-Cl stretching vibrations for aromatic chloro-compounds are generally found in the 760–505 cm⁻¹ range. ijsr.net Coupling with other modes can sometimes shift this absorption to higher wavenumbers. ijsr.net In-plane and out-of-plane bending deformations occur at lower frequencies, typically below 400 cm⁻¹. ijsr.net

Aromatic C-H and C-C Groups: C-H stretching vibrations on the benzene ring give rise to bands in the 3100–3000 cm⁻¹ region. ijsr.netmdpi.com In-plane C-H bending modes are found between 1300–1000 cm⁻¹, while out-of-plane bending occurs from 1000–750 cm⁻¹. ijsr.net The C-C stretching vibrations within the aromatic ring are observed in the 1650–1300 cm⁻¹ range, though their exact positions are sensitive to the nature and position of the substituents. jconsortium.com

Methyl (CH₃) Group: The methyl group will contribute its own characteristic vibrations, including symmetric and asymmetric stretching and bending modes, which typically appear in well-defined spectral regions.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Source(s)
Nitro (NO₂)Asymmetric Stretch1570 - 1500 researchgate.net
Symmetric Stretch1370 - 1300 researchgate.net
Scissoring/Rocking775 - 660 jconsortium.com
Wagging590 - 500 ijsr.netjconsortium.com
Chloro (C-Cl)Stretch760 - 505 ijsr.net
In-plane Bend385 - 265 ijsr.net
Aromatic C-HStretch3100 - 3000 ijsr.netmdpi.com
In-plane Bend1300 - 1000 ijsr.net
Out-of-plane Bend1000 - 750 ijsr.net
Aromatic C-CRing Stretch1650 - 1300 jconsortium.com

This table presents expected frequency ranges based on data from structurally similar compounds.

The spatial arrangement of the substituents on the benzene ring in this compound gives rise to significant steric interactions, which in turn dictate the molecule's preferred conformation. Specifically, the proximity of the methyl group to the nitro group forces the nitro group to twist out of the plane of the benzene ring. nih.govresearchgate.net This torsional angle is a key conformational parameter.

Vibrational spectroscopy, when combined with quantum chemical calculations such as Density Functional Theory (DFT), is a powerful tool for analyzing such conformational details. researchgate.net The degree of twisting of the NO₂ group directly influences the vibrational frequencies associated with it. For instance, the frequencies of the NO₂ stretching and deformation modes, as well as the C-N stretching mode, are sensitive to the dihedral angle between the nitro group and the aromatic ring. ijsr.net

Computational studies on similar sterically hindered molecules allow for the prediction of vibrational spectra for different conformations. frontiersin.org By comparing the experimentally obtained FT-IR and Raman spectra with these computationally predicted spectra, the most stable conformation in the ground state can be determined. The low-frequency region of the Raman spectrum is particularly informative, as it contains the torsional modes that are directly related to the rotation of the substituent groups. ijsr.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental formula of this compound and for elucidating its structure through the analysis of fragmentation patterns.

Under electron ionization (EI), this compound (C₇H₅Cl₂NO₂) will form a molecular ion (M⁺˙) that subsequently undergoes characteristic fragmentation, providing structural clues. The molecular weight of this compound is approximately 206.03 g/mol . scbt.com

The most indicative feature in the mass spectrum would be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks at m/z 205, 207, and 209, with an expected intensity ratio of approximately 9:6:1.

Common fragmentation pathways for nitroaromatic compounds include:

Loss of a nitro group: A primary fragmentation involves the cleavage of the C-N bond to lose a neutral NO₂ radical (46 u), resulting in a fragment ion at [M - 46]⁺. nist.gov

Loss of nitric oxide: Rearrangement followed by the loss of a neutral NO molecule (30 u) can occur, yielding an [M - 30]⁺ ion. nist.gov

Loss of substituents: Cleavage of the chlorine atoms ([M - Cl]⁺) or the methyl group ([M - CH₃]⁺) can also be observed. miamioh.edu

Based on these principles, the following table outlines the plausible fragmentation patterns for this compound.

Ion DescriptionProposed FragmentationNeutral LossExpected m/z (for ³⁵Cl)
Molecular Ion[C₇H₅Cl₂NO₂]⁺˙-205
[M - CH₃]⁺CH₃ (15 u)190
[M - NO]⁺NO (30 u)175
[M - Cl]⁺Cl (35 u)170
[M - NO₂]⁺NO₂ (46 u)159

The m/z values are calculated using the mass of the most abundant isotopes.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of an ion, typically to four or more decimal places. This precision is essential for unambiguously confirming the elemental composition of a molecule. For this compound, the molecular formula is C₇H₅Cl₂NO₂. nih.gov

The exact monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O), is 204.9697338 Da. nih.gov An experimental measurement of the molecular ion's mass-to-charge ratio via HRMS that matches this theoretical value would provide definitive confirmation of the compound's molecular formula. This level of accuracy allows it to be distinguished from other potential compounds that might have the same nominal mass but a different elemental composition.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. These calculations allow for the prediction of various molecular properties, including optimized geometry, electronic distribution, and molecular orbital energies.

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1,5-dichloro-2-methyl-3-nitrobenzene, these calculations would reveal key bond lengths, bond angles, and dihedral angles. While specific DFT studies on this molecule are not prevalent in published literature, computed data is available through databases such as PubChem. nih.gov

Table 1: Computed Geometric Parameters for this compound (Note: The following data is based on computational predictions and should be considered illustrative. Experimental data may vary.)

ParameterValue
C-N Bond Length~1.47 Å
C-Cl Bond Length~1.74 Å
C-C (aromatic) Bond Length~1.39 - 1.40 Å
N-O Bond Length~1.22 Å
Dihedral Angle (Benzene Ring - NO₂)Varies

The steric hindrance between the substituents can also lead to a distortion of the benzene (B151609) ring from a perfect planar geometry. For instance, in the related compound 1-chloro-2-methyl-3-nitrobenzene, the nitro group is twisted out of the plane of the benzene ring by approximately 38.81°. researchgate.net A similar, though not identical, twist would be expected for this compound due to the presence of the adjacent methyl group.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.

For nitroaromatic compounds, the HOMO is typically distributed over the benzene ring, while the LUMO is often localized on the nitro group. researchgate.net This suggests that the molecule would be susceptible to nucleophilic attack, particularly at the carbon atoms of the ring, and that the nitro group is the primary site for reduction. The specific energies of the HOMO, LUMO, and the resulting energy gap for this compound would require specific DFT calculations, but the general distribution of these orbitals can be inferred from similar molecules.

Table 2: Predicted Frontier Molecular Orbital Properties (Note: These are generalized properties based on related compounds.)

PropertyDescriptionPredicted Location on this compound
HOMO Highest Occupied Molecular Orbital; region of electron donation.Primarily located on the substituted benzene ring.
LUMO Lowest Unoccupied Molecular Orbital; region of electron acceptance.Primarily located on the nitro (NO₂) group.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical stability.A relatively small gap is expected, indicating moderate reactivity.

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The map displays regions of negative electrostatic potential (typically colored red or orange), which are prone to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are susceptible to nucleophilic attack.

In this compound, the ESP map would show a high electron density (negative potential) around the oxygen atoms of the nitro group. Conversely, the areas around the hydrogen atoms of the methyl group and the aromatic ring would exhibit a more positive potential. This charge distribution highlights the electrophilic character of the ring and the nucleophilic character of the nitro group's oxygen atoms.

Theoretical Studies of Reaction Mechanisms

Theoretical studies can elucidate the step-by-step pathways of chemical reactions, including the characterization of transient species like transition states.

For any proposed reaction involving this compound, computational methods can be used to locate the transition state—the highest energy point along the reaction coordinate. By calculating the energy of the reactants and the transition state, the activation energy for the reaction can be determined. A lower activation energy corresponds to a faster reaction rate.

For example, in a nucleophilic aromatic substitution reaction, where one of the chlorine atoms is replaced by a nucleophile, a transition state leading to a Meisenheimer-like intermediate would be expected. Computational studies on similar compounds have shown that the stability of this intermediate and the height of the activation barrier are highly dependent on the nature of the nucleophile and the solvent. researchgate.net

Computational chemistry allows for the exploration of different possible reaction pathways to determine the most energetically favorable one. For this compound, several reaction types could be theoretically investigated:

Nucleophilic Aromatic Substitution (SNA_r): Given the electron-withdrawing nature of the nitro and chloro groups, the benzene ring is activated towards nucleophilic attack. Theoretical calculations could predict whether the chlorine at position 1 or 5 is more susceptible to substitution. The steric hindrance from the adjacent methyl group at position 2 would likely influence the regioselectivity of such a reaction.

Reduction of the Nitro Group: The nitro group is readily reducible. Computational studies can model the stepwise reduction to a nitroso, hydroxylamino, and ultimately an amino group. These calculations can provide insights into the thermodynamics and kinetics of the reduction process under different catalytic conditions.

Electrophilic Attack: While the ring is generally deactivated, theoretical calculations could explore the feasibility of electrophilic attack under harsh conditions, predicting the most likely site of substitution.

These computational investigations, while not replacing experimental work, provide a powerful framework for understanding and predicting the chemical behavior of this compound.

Solvent Effects Modeling using Continuum Models (e.g., PCM)

The properties and behavior of a molecule can be significantly influenced by its surrounding solvent environment. Continuum models, such as the Polarizable Continuum Model (PCM), are widely used computational methods to account for these solvent effects. researchgate.net In this approach, the solvent is treated as a continuous, polarizable dielectric medium rather than as individual molecules. The solute molecule is placed within a cavity in this continuum, and the electrostatic interactions between the solute and the solvent are calculated. researchgate.net

For this compound, PCM calculations can be employed to predict how its properties, such as conformational stability, electronic structure, and spectroscopic parameters, change in different solvents. The model calculates the mutual polarization between the solute's charge distribution and the dielectric medium, providing a more accurate representation of the molecule's state in solution.

Theoretical studies on similar chiral molecules demonstrate that DFT/PCM calculations can predict variations in properties like specific rotation in different solvents with excellent agreement with experimental data. researchgate.net For nitroaromatic compounds, these models are crucial for understanding reactivity and interactions in polar or nonpolar environments. The choice of solvent in the PCM model (e.g., cyclohexane (B81311) for nonpolar, methanol (B129727) or acetonitrile (B52724) for polar) allows for a systematic investigation of how solvent polarity affects the molecule's dipole moment and the energies of its molecular orbitals.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting the spectroscopic parameters of molecules like this compound, which aids in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. nih.gov By calculating the magnetic shielding tensors of the nuclei (¹H and ¹³C) within the molecule, one can estimate their resonance frequencies relative to a standard. The presence of electron-withdrawing groups (chlorine and nitro groups) and an electron-donating group (methyl group) on the benzene ring causes significant changes in the electron density around the various protons and carbon atoms. libretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) This table presents hypothetical, estimated values based on general principles for similar compounds, as specific computational studies on this compound are not publicly available.

Interactive Data Table: Predicted NMR Shifts
Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C1 - ~135
C2 - ~130
C3 - ~148
C4 ~7.5 - 7.8 ~125
C5 - ~133
C6 ~7.6 - 7.9 ~128

Vibrational Frequencies: Theoretical calculations, often using Density Functional Theory (DFT) with basis sets like B3LYP/6-31G(d,p), can predict the vibrational frequencies of a molecule. jconsortium.com These calculated frequencies correspond to the normal modes of vibration, which are observed experimentally in Infrared (IR) and Raman spectroscopy.

For this compound, characteristic vibrational modes would include:

C-H stretching of the aromatic ring and methyl group.

C-C stretching within the aromatic ring.

NO₂ stretching (symmetric and asymmetric), which are typically strong bands. ijsr.net

C-Cl stretching , which appears at lower frequencies.

Various bending and deformation modes.

Studies on analogous molecules like 1,5-Dichloro-2,3-dinitrobenzene show that calculated frequencies, when appropriately scaled, show good agreement with experimental data. ijsr.net The table below shows representative vibrational frequencies that would be expected for this class of molecule.

Predicted Vibrational Frequencies (Illustrative) Based on data from similar nitroaromatic compounds. jconsortium.comijsr.net

Interactive Data Table: Predicted Vibrational Frequencies
Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Methyl C-H Stretch 2850 - 3000
NO₂ Asymmetric Stretch 1540 - 1625
C=C Aromatic Stretch 1400 - 1600
NO₂ Symmetric Stretch 1360 - 1400
C-H Bending 1000 - 1300

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing detailed information about the fluctuations and conformational changes of the molecule over time.

For a molecule like this compound, MD simulations can be particularly useful for studying:

Conformational Dynamics: The primary focus would be on the rotational dynamics of the nitro (NO₂) group and the methyl (CH₃) group relative to the benzene ring. Steric hindrance between the substituents can create energy barriers to rotation, and MD simulations can explore the preferred orientations and the dynamics of transitions between different conformational states.

Solvent Interactions: By including explicit solvent molecules in the simulation box, MD can provide a detailed picture of the solvation structure around the molecule and the specific interactions (e.g., hydrogen bonding, van der Waals forces) with the solvent.

Thermodynamic Properties: From the simulation trajectory, various thermodynamic properties, such as potential energy and heat capacity, can be calculated.

The results of MD simulations can complement the static picture provided by quantum mechanical calculations, offering insights into the flexibility and environmental interactions of the molecule.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. dergipark.org.trcore.ac.uk These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an observed property.

For derivatives of this compound, QSAR and QSPR models could be developed to predict a wide range of endpoints. Nitroaromatic compounds are a class of chemicals for which extensive QSAR modeling has been performed to predict properties like toxicity, mutagenicity, and impact sensitivity. nih.govnih.gov

Building a QSAR/QSPR Model:

Dataset Collection: A set of derivatives of this compound with known experimental data for a specific property (e.g., toxicity to Tetrahymena pyriformis) would be compiled. niscair.res.in

Descriptor Calculation: For each molecule in the dataset, a variety of molecular descriptors would be calculated. These can include:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, partial charges, electrophilicity index. core.ac.ukniscair.res.in

3D descriptors: Molecular surface area, volume. nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is created that links the descriptors to the property of interest. dergipark.org.trnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and reliable. dergipark.org.tr

Studies on nitrobenzene (B124822) derivatives have shown that descriptors related to hydrophobicity (logP), electronic properties (LUMO energy, hyperpolarizability), and molecular size are often critical in predicting their toxicological effects. dergipark.org.trniscair.res.in Such models are valuable for screening new derivatives for potential hazards or desired properties in a cost-effective and time-efficient manner. nih.govresearchgate.net

Exploration of Advanced Derivatives and Analogs of 1,5 Dichloro 2 Methyl 3 Nitrobenzene

Synthetic Routes to Modify Dichloro Positions

The two chlorine atoms on the aromatic ring of 1,5-dichloro-2-methyl-3-nitrobenzene are prime sites for modification, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group significantly activates the benzene (B151609) ring towards nucleophilic attack. libretexts.org This activation is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the chlorine atom at the C5 position is para to the nitro group, making it particularly susceptible to substitution by various nucleophiles. The general mechanism involves the addition of a nucleophile to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity. libretexts.org

Common nucleophiles employed in these reactions include alkoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and secondary or tertiary amines, respectively. The reaction conditions typically involve a polar aprotic solvent and may require elevated temperatures depending on the nucleophilicity of the attacking species.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Activated Aryl Halides

Nucleophile Reagent Example Product Type
Oxygen Sodium methoxide (B1231860) (NaOCH₃) Aryl methyl ether
Sulfur Sodium thiophenoxide (NaSPh) Diaryl thioether

This table is illustrative of typical SNAr reactions on nitro-activated chlorobenzenes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, offering a powerful alternative for modifying the chloro positions. nih.govnih.gov These reactions typically involve an oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Key cross-coupling reactions applicable to dichloronitrotoluene derivatives include:

Suzuki Coupling: Utilizes boronic acids or esters to form new C-C bonds. This is a versatile method tolerant of many functional groups.

Stille Coupling: Employs organostannanes as the coupling partner for C-C bond formation. libretexts.org

Buchwald-Hartwig Amination: A specialized method for forming C-N bonds by coupling aryl halides with primary or secondary amines in the presence of a strong base and specific phosphine (B1218219) ligands. libretexts.org

These reactions can be performed selectively on one of the chlorine atoms, often with the C5 chlorine being more reactive due to its electronic activation by the nitro group.

Strategies for Methyl Group Functionalization

The methyl group offers another handle for derivatization, although its functionalization can be more challenging due to the presence of other reactive sites on the ring. The primary strategies involve free-radical halogenation and oxidation.

Side-Chain Halogenation

Free-radical bromination of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) under photochemical or thermal conditions. This reaction proceeds via a benzylic radical intermediate, which is stabilized by the aromatic ring. The resulting benzylic halide is a versatile intermediate that can be converted into alcohols, ethers, amines, and nitriles through nucleophilic substitution reactions.

Oxidation

The methyl group can be oxidized to various oxidation states. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid. The resulting benzoic acid derivative opens up further synthetic possibilities, including the formation of esters and amides. Milder oxidation conditions can potentially yield the corresponding benzaldehyde.

Transformations of the Nitro Group to Other Functionalities (e.g., Amino, Azido)

The nitro group is a key functional group that can be readily transformed into other nitrogen-containing moieties, most notably amines and azides.

Reduction to Amino Group

The reduction of the nitro group to a primary amine is one of the most fundamental transformations in aromatic chemistry. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the ring, turning a strongly deactivating group into a strongly activating, ortho, para-directing group. jove.com Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is generally clean and high-yielding.

Metal-Acid Systems: Classic methods involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). libretexts.org

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or trichlorosilane (B8805176) (HSiCl₃) can also effect this transformation, sometimes with improved chemoselectivity. organic-chemistry.org

The resulting aniline (B41778) derivative is a crucial intermediate for the synthesis of various heterocyclic systems and for introducing further diversity through diazotization reactions.

Conversion to Azido (B1232118) Group

The nitro group can also be converted to an azido group. While direct displacement of the nitro group by an azide (B81097) ion is possible in highly activated systems, a more common and reliable route involves the transformation of the corresponding aniline derivative. tandfonline.com The aniline, prepared from the reduction of the nitro compound, can be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid at low temperatures. Subsequent treatment of the diazonium salt with sodium azide yields the aryl azide.

Alternatively, some studies have shown that aryl azides can be oxidized to nitro compounds, suggesting the reversibility of this transformation under specific conditions. acs.orgresearchgate.net

Synthesis of Complex Polycyclic or Heterocyclic Structures Incorporating the Core

The derivatives of this compound, particularly the corresponding anilines, are valuable precursors for the synthesis of complex polycyclic and heterocyclic structures such as carbazoles and phenothiazines. These scaffolds are prevalent in materials science and medicinal chemistry. researchgate.netresearchgate.net

Carbazole (B46965) Synthesis

Carbazoles are tricyclic aromatic compounds consisting of two benzene rings fused to a central five-membered nitrogen-containing ring. niscpr.res.in Syntheses often involve the formation of a biaryl system followed by a ring-closing reaction. Starting from the aniline derivative of this compound, a palladium-catalyzed Buchwald-Hartwig or Ullmann condensation with a suitable dihaloarene can form the key biarylamine intermediate. Subsequent intramolecular C-H activation or other cyclization strategies can then forge the carbazole skeleton. organic-chemistry.orgnih.gov

Phenothiazine (B1677639) Synthesis

Phenothiazines are another class of important tricyclic heterocycles, containing a central thiazine (B8601807) ring flanked by two benzene rings. Their synthesis can be achieved by reacting a suitably substituted diphenylamine (B1679370) derivative with sulfur. For instance, the aniline derived from this compound could be coupled with a substituted thiophenol, and the resulting diaryl sulfide (B99878) could then undergo intramolecular cyclization to form the phenothiazine core. nih.govjocpr.com

Table 2: Heterocyclic Scaffolds from Dichloronitrotoluene Derivatives

Starting Derivative Key Reaction Type Target Heterocycle
3,5-Dichloro-2-methylaniline Palladium-catalyzed C-N coupling, Intramolecular C-H activation Substituted Carbazole

Structure-Reactivity Relationship Studies of Modified Compounds

The reactivity of derivatives of this compound is governed by a complex interplay of electronic and steric effects exerted by the substituents on the aromatic ring. numberanalytics.com

Electronic Effects

The substituents on the ring influence its electron density and, consequently, its susceptibility to electrophilic or nucleophilic attack. lumenlearning.com

Nitro Group (-NO₂): A powerful electron-withdrawing group through both inductive and resonance effects, it deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution, especially at the ortho and para positions. minia.edu.eg

Methyl Group (-CH₃): An electron-donating group through an inductive effect, it activates the ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions.

Steric Effects

Steric hindrance plays a crucial role in directing the regioselectivity of reactions. nih.gov The methyl group and the two chlorine atoms can physically block the approach of reagents to adjacent positions on the ring. For instance, substitution at the C6 position is sterically hindered by the adjacent methyl and chlorine groups. This steric crowding can influence which of the two chlorine atoms is preferentially substituted in SNAr reactions or which conformer is more stable in the final product. Studies on related substituted 1-chloro-2-nitrobenzenes have shown that the polar influence of an ortho-substituent can often predominate over its steric effects in nucleophilic aromatic substitution reactions. rsc.org

Biological Activity and Environmental Fate Research Aspects

Biological Activity Profiling of 1,5-Dichloro-2-methyl-3-nitrobenzene and its Derivatives

The biological activities of nitroaromatic compounds are diverse, ranging from antimicrobial to cytotoxic effects. nih.gov The presence of the nitro group, an electron-withdrawing moiety, is crucial to their biological action. nih.gov

Nitro-containing molecules have historically been a source of antimicrobial agents since the discovery of chloramphenicol. nih.gov The general mechanism of antimicrobial activity for many nitro compounds involves the reduction of the nitro group to produce toxic intermediates, such as nitroso and superoxide (B77818) species, which can damage cellular components like DNA, leading to cell death. nih.gov

The broader class of nitroaromatic compounds has been extensively investigated for antibacterial and antifungal properties. nih.govmdpi.com For example, some 5-nitro-1,10-phenanthroline (B1664666) compounds have been tested against Mycobacterium tuberculosis. nih.gov The antimicrobial activity of such compounds underscores the potential for derivatives of this compound to exhibit similar properties, though specific research is required for confirmation.

Glutathione (B108866) S-transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotic compounds, including halogenated nitroaromatics. researchgate.net These enzymes catalyze the conjugation of glutathione to electrophilic substrates, rendering them more water-soluble and easier to excrete.

Specific enzyme interaction studies for this compound are not detailed in the available literature. However, research on the closely related isomer, 1,2-dichloro-4-nitrobenzene (DCNB), provides a model for potential interactions. DCNB is a known substrate for the Mu class of GSTs. nih.gov Studies on mice with a disrupted GST Mu 1 gene (Gstm1-null mice) have shown that the absence of this enzyme leads to higher plasma and blood cell concentrations of DCNB, resulting in increased methemoglobinemia. nih.gov This indicates a crucial role for GST in the detoxification of dichloronitrobenzenes.

Furthermore, studies on the aquatic fungus Mucor hiemalis have demonstrated that its GSTs are capable of biotransforming various xenobiotic substrates, including 1,2-dichloro-4-nitrobenzene. nih.gov The presence of these enzymes in environmental microorganisms suggests a potential pathway for the detoxification of dichloronitrobenzene compounds in contaminated ecosystems. The inhibition of GSTs is also a significant area of research, as it can be relevant in overcoming drug resistance in cancer chemotherapy. nih.gov

The cytotoxicity of nitroaromatic compounds is a well-documented phenomenon. While specific cytotoxicity data for this compound is not available in the reviewed literature, studies on related compounds offer valuable insights. For example, 1-chloro-2-methyl-3-nitrobenzene has been reported to be relatively toxic to aquatic species such as the freshwater flea Daphnia magna and the protozoan Tetrahymena pyriformis. researchgate.netnih.gov

Thiourea derivatives incorporating dichlorophenyl fragments have been shown to possess significant cytotoxic activity against various cancer cell lines. nih.gov For instance, a derivative with a 3,4-dichlorophenyl substituent displayed high activity against human colon and prostate cancer cells, as well as leukemia cell lines, by inducing apoptosis. nih.gov The position of the chloro substituents on the phenyl ring was found to influence the cytotoxic potency. nih.gov

The carcinogenicity of dichloronitrobenzene isomers has also been investigated. 2,4-dichloro-1-nitrobenzene is suspected of causing cancer and genetic defects. iarc.fr Long-term feeding studies in mice with this isomer resulted in an increased incidence of tumors. iarc.fr These findings highlight the potential for dichloronitrobenzene compounds to exhibit significant cytotoxicity and carcinogenicity, warranting careful assessment of their biological effects.

Chlorinated nitroaromatic compounds are important intermediates in the synthesis of a variety of industrial and pharmaceutical products. epa.gov The reactivity of the nitro and chloro groups allows for a range of chemical transformations. The nitro group can be reduced to an amine, which is a key functional group in many pharmaceuticals.

While the direct use of this compound as a precursor in specific pharmaceutical development is not explicitly detailed in the provided search results, related compounds serve as important building blocks. For example, 1-chloro-2-methyl-3-nitrobenzene is a known intermediate in the synthesis of the bronchodilatory compound vasicine. researchgate.netnih.gov Commercial suppliers of this compound list it as a building block for use in research and development, particularly in the life sciences and pharmaceutical industries. bldpharm.com Its chemical structure lends itself to further modification for the generation of more complex molecules with potential therapeutic applications.

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. This method is instrumental in drug discovery and for understanding the mechanism of action of bioactive compounds.

There are no specific molecular docking studies available in the reviewed literature for this compound. However, the principles of molecular docking are widely applied to understand the interactions of related compounds. For instance, docking studies could be employed to investigate the binding of this compound to the active site of enzymes like Glutathione S-Transferase or to predict its interaction with biological receptors responsible for its potential antimicrobial or cytotoxic effects. The structural data of related compounds, such as the crystal structure of 1-chloro-2-methyl-3-nitrobenzene, provide a basis for building computational models for such studies. researchgate.netnih.gov

Environmental Transformation Pathways

The environmental fate of dichloronitrobenzene compounds is of significant interest due to their potential as pollutants. nih.gov Biodegradation by microorganisms is a key process in the natural attenuation of these chemicals.

Research has shown that several isomers of dichloronitrobenzene are biodegradable under aerobic conditions. nih.gov For example, bacteria capable of degrading 2,3-dichloronitrobenzene (B165493) (2,3-DCNB) and 3,4-dichloronitrobenzene (B32671) (3,4-DCNB) have been isolated from contaminated sites. nih.gov One such bacterium, Diaphorobacter sp. strain JS3051, can utilize 2,3-DCNB as its sole source of carbon, nitrogen, and energy. nih.gov The degradation pathway in this strain is initiated by a dioxygenase enzyme that converts 2,3-DCNB to 3,4-dichlorocatechol. nih.gov This same strain has also been shown to degrade 3-chloronitrobenzene and 3-bromonitrobenzene, indicating a broad substrate specificity of its catabolic enzymes. asm.orgasm.org

The initial step in the aerobic biodegradation of many nitroaromatic compounds involves the action of a ring-hydroxylating dioxygenase, which removes the nitro group. nih.gov The resulting catechols are then further metabolized. While the specific environmental transformation pathways for this compound have not been elucidated, it is plausible that similar enzymatic processes involving dioxygenases could initiate its degradation in the environment. The presence of methyl and chloro substituents on the aromatic ring would likely influence the rate and regiospecificity of the enzymatic attack.

Investigation of Photodegradation Mechanisms

Photodegradation, or the breakdown of compounds by light, is a key process in the environmental attenuation of aromatic pollutants. This can occur through two primary mechanisms: direct photolysis, where the molecule itself absorbs light, and indirect photolysis, where other light-absorbing molecules in the environment generate reactive species that then attack the compound.

For many nitroaromatic compounds, direct photolysis can be a slow process. For example, the direct photolysis of 4-nitrophenol (B140041) upon UV-254 irradiation is negligible due to the low quantum yield of its excited state. mdpi.com However, indirect photolysis is often a more significant pathway. In the atmosphere, nitrotoluenes are primarily degraded through reactions with photochemically produced hydroxyl radicals (HO•). nih.gov The estimated atmospheric half-life for 2-nitrotoluene (B74249) via this mechanism is between 23 and 42 days. nih.gov In aqueous systems, the photolysis of substances like hypochlorous acid (HOCl) can produce highly reactive hydroxyl (HO•) and chlorine (Cl•) radicals, which are capable of rapidly degrading nitrophenols and other resistant compounds. mdpi.comnih.gov The formation of these radicals could play a role in the degradation of this compound in sunlit waters, particularly if other photosensitizers are present. nih.gov

Key Photodegradation Pathways for Related Compounds

Pathway Reactant/Mediator Typical Products Reference
Atmospheric (Indirect) Hydroxyl Radicals (HO•) Methyl-nitrophenols nih.gov

Biotransformation and Biodegradation by Microbial Systems

The microbial degradation of chlorinated nitroaromatic compounds is a critical area of research for bioremediation. nih.govcswab.org Bacteria, in particular, have evolved diverse metabolic pathways to utilize these synthetic compounds as sources of carbon, nitrogen, and energy. nih.gov

The general strategy for metabolizing nitroaromatic compounds involves initial enzymatic attacks that modify the molecule to enter central metabolic pathways. nih.gov For nitrotoluenes and dinitrotoluenes, this is often initiated by a dioxygenase enzyme. nih.govresearchgate.net This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, typically leading to the formation of a catechol derivative and the release of the nitro group as nitrite (B80452). nih.govnih.gov

For instance, the degradation of 2,6-dinitrotoluene (B127279) by Burkholderia cepacia is initiated by a dioxygenation reaction that forms 3-methyl-4-nitrocatechol. nih.gov Similarly, Diaphorobacter species that mineralize 3-nitrotoluene (B166867) do so via (methyl)catechol intermediates, which are then cleaved by a catechol 2,3-dioxygenase. researchgate.netnih.gov Given the structure of this compound, a similar oxidative pathway is highly probable, which would involve:

Dioxygenase Attack: An initial attack on the aromatic ring, likely adjacent to the methyl and nitro groups.

Nitrite Elimination: Release of the nitro group as nitrite.

Formation of a Dichlorinated Methylcatechol: The creation of a dihydroxylated intermediate.

Ring Cleavage: The aromatic ring of the catechol is opened by another dioxygenase, allowing the resulting aliphatic acids to be funneled into the Krebs cycle.

Fungi are also capable of transforming these compounds. The fungus Cladosporium cladosporioides has been shown to completely metabolize the pesticide chlorpyrifos (B1668852) and its persistent hydrolysis product, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), demonstrating the potential for fungal degradation of polychlorinated aromatic structures. plos.org

Abiotic Degradation Processes (e.g., Hydrolysis, Oxidation)

Abiotic degradation refers to the breakdown of a chemical without the involvement of living organisms. For many chlorinated aromatic compounds, hydrolysis—the reaction with water—is an exceedingly slow process under typical environmental pH and temperature conditions. nih.gov The stability of the carbon-chlorine bond on the aromatic ring makes it resistant to this type of cleavage.

In contrast, advanced oxidation processes (AOPs) can be highly effective. The UV/HOCl process, which generates powerful hydroxyl and chlorine radicals, can efficiently degrade otherwise stable nitrophenols. mdpi.com This indicates that while this compound is likely resistant to simple hydrolysis, it can be degraded by strong oxidizing agents.

Environmental Distribution and Transport Research

The movement and partitioning of a chemical in the environment determine its concentration in air, water, soil, and biota. This is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its affinity for organic matter.

Sorption to Soil and Sediment Components

Sorption to soil and sediment is a key process that controls a chemical's mobility. chemsafetypro.com For non-polar organic compounds, sorption is primarily driven by partitioning into the organic carbon fraction of the soil or sediment. This tendency is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comecetoc.org A high Koc value indicates strong binding and low mobility, whereas a low value suggests the chemical is more likely to remain in the water phase and be mobile. chemsafetypro.com

While an experimental Koc for this compound is not available, it can be estimated from its octanol-water partition coefficient (Kow), a measure of hydrophobicity. The calculated XLogP3 value (an estimate of log Kow) for this compound is 3.4, suggesting moderate hydrophobicity. nih.gov In comparison, dinitrotoluene (DNT) isomers, which lack chlorine atoms, have lower log Kow values (1.98–2.18) and are not highly adsorbed to soil, potentially leading to leaching into groundwater. cdc.gov The presence of two chlorine atoms on this compound would increase its hydrophobicity relative to DNT, suggesting a greater tendency to sorb to soil organic matter. Research on dinitrotoluenes has shown that sorption correlates well with the aliphatic carbon content of soil humic acids, indicating that not just the amount, but the type of organic matter is important. researchgate.net

Comparison of Hydrophobicity and Sorption Potential

Compound Log Kow / XLogP3 Expected Sorption to Soil Reference
This compound 3.4 (Calculated) Moderate nih.gov
Dinitrotoluene (DNT) Isomers 1.98 - 2.18 Low cdc.gov

Volatilization Studies and Atmospheric Residence Times

Volatilization determines the extent to which a chemical moves from soil or water into the air. This is governed by its vapor pressure and Henry's Law constant. Once in the atmosphere, its persistence is determined by its atmospheric residence time, which is often limited by degradation from hydroxyl radicals. nih.gov

Specific data on the volatility of this compound are not available. However, based on its molecular weight (206.02 g/mol ) and structure, it is expected to be a semi-volatile organic compound. nih.gov For comparison, 2-nitrotoluene has an estimated atmospheric half-life of 23 to 42 days due to reactions with hydroxyl radicals. nih.gov The addition of two chlorine atoms to the ring may alter the rate of this reaction, but it is expected to be the primary atmospheric degradation pathway.

Ecotoxicological Investigations (Research Focus)

There is no specific ecotoxicological research available for this compound. However, data from structurally similar compounds, such as dichloronitrobenzenes and dinitrotoluenes, indicate that this class of chemicals poses a potential hazard to the environment. cdc.govoecd.org Toxicity can vary significantly depending on the specific isomer and the organism being tested. nih.govcdc.gov

For example, an assessment of 2,4-dichloronitrobenzene (B57281) identified a potential hazard to the aquatic environment due to its toxicity to daphnids. oecd.org Studies on 2,6-dinitrotoluene have shown that its biotransformation products can be more toxic to certain aquatic organisms (copepods) than the parent compound, highlighting the importance of understanding degradation pathways. cdc.gov Furthermore, o-nitrotoluene is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies, which found tumors at multiple sites in rats and mice. nih.gov

Ecotoxicity Data for Related Nitroaromatic Compounds

Compound Organism Endpoint Value Reference
2,4-Dichloronitrobenzene Fish (Oryzias latipes) 96h LC50 4.3 mg/L oecd.org
2,4-Dichloronitrobenzene Daphnid (Daphnia magna) 48h EC50 1.7 mg/L oecd.org
2,4-Dichloronitrobenzene Algae (Selenastrum capricornutum) 72h EC50 (Growth) 2.9 mg/L oecd.org
2,6-Dinitrotoluene Micro-algae (Ulva fasciata) Toxicity decreased as 2,6-DNT was biotransformed - cdc.gov

Given these findings, it is reasonable to assume that this compound may exhibit toxicity toward aquatic life and that its degradation products could also be of ecotoxicological concern.

Effects on Aquatic Organisms (e.g., Freshwater Invertebrates)

Research on the ecotoxicity of nitroaromatic compounds indicates that their effects on aquatic life can be significant. Substituted nitrobenzenes, in particular, have been shown to be more toxic than nitrobenzene (B124822) itself, with toxicity generally increasing with a higher number of chlorine or nitro groups.

While no specific studies on the acute or chronic toxicity of this compound to freshwater invertebrates were found, data for a structurally related compound, 1,2-Dichloro-3-nitrobenzene, provides insight into the potential toxicity. For the freshwater crustacean Daphnia magna, a key indicator species in aquatic toxicology, 1,2-Dichloro-3-nitrobenzene has a 48-hour median effective concentration (EC50) for immobilization of 1,600 µg/L. This suggests a high level of acute toxicity to these invertebrates. The Predicted No-Effect Concentration (PNEC) for this related compound, derived from acute toxicity data, is 16 µg/L, further highlighting its potential risk to aquatic ecosystems.

General studies on nitrobenzene compounds have also shown that those with additional substitution groups can be particularly toxic to daphnids. The mode of toxic action for many nitroaromatic compounds is narcosis, although some can exhibit more specific mechanisms of toxicity.

To illustrate the potential toxicity of chlorinated nitrobenzenes to freshwater invertebrates, the following interactive data table presents available data for a related compound.

Interactive Data Table: Acute Toxicity of a Dichloronitrobenzene Isomer to Daphnia magna

Chemical CompoundTest OrganismExposure DurationEndpointValue (µg/L)
1,2-Dichloro-3-nitrobenzeneDaphnia magna48 hoursEC50 (Immobilization)1600

Note: This data is for a structurally similar compound and is presented to estimate the potential toxicity of this compound in the absence of specific data.

Impact on Terrestrial and Aquatic Microbial Communities

The fate of this compound in the environment is largely determined by microbial degradation. Nitroaromatic compounds can serve as a source of carbon and nitrogen for various microorganisms. However, their biodegradability can be influenced by the number and position of substituents on the benzene (B151609) ring.

Generally, nitrobenzene and its derivatives are expected to undergo biodegradation under both aerobic and anaerobic conditions. Microbial degradation can proceed through two main pathways: an oxidative pathway where the aromatic ring is attacked first, or a reductive pathway where the nitro group is reduced. The presence of chlorine atoms on the benzene ring can make the compound more resistant to microbial degradation.

The environmental persistence of such compounds is a key concern. If released into the soil, compounds with moderate to high mobility, like nitrobenzene, may leach into groundwater. The biodegradation of chlorinated nitrobenzenes in soil and aquatic environments is a critical area of research for determining their long-term environmental risk.

Analytical Methodologies for Detection and Quantification in Complex Matrices

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for separating and analyzing nitroaromatic compounds from intricate mixtures. The choice of technique is primarily dictated by the analyte's volatility and the required sensitivity and selectivity of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography coupled with mass spectrometry (GC-MS) is a principal technique for the analysis of volatile and semi-volatile compounds like dichloronitrotoluene isomers. The high separation efficiency of gas chromatography combined with the definitive identification capabilities of mass spectrometry makes it a powerful tool for detecting trace levels of these compounds.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where the analytes are vaporized and swept onto a capillary column by an inert carrier gas, such as helium. The separation occurs on the column, often a fused silica (B1680970) capillary column like an HP-5MS, which is coated with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane). mdpi.com The temperature of the column is gradually increased (a temperature program) to elute compounds based on their boiling points and interaction with the stationary phase. mdpi.com

Upon exiting the column, the analytes enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), which fragments them into a reproducible pattern of ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for positive identification by comparison to spectral libraries. researchgate.net For quantitative analysis, the system can be operated in selected ion monitoring (SIM) mode, which increases sensitivity by monitoring only a few characteristic ions for the target analyte. researchgate.net

Table 1: Typical GC-MS Parameters for Nitroaromatic Compound Analysis

Parameter Setting
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film) or similar
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Start at 40-60°C, hold for 1-3 min, ramp at 3-10°C/min to 300°C, hold for 3-5 min. mdpi.com
Ionization Mode Electron Impact (EI), 70 eV
MS Mode Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)
Mass Range m/z 35-350

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analytes

For nitroaromatic compounds that have lower volatility or are thermally unstable, High-Performance Liquid Chromatography (HPLC) is the preferred method. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.

Reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate a wide range of analytes in a single run. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as nitroaromatic groups are strong chromophores. nih.gov The choice of column is critical for achieving separation between structurally similar isomers. For instance, diol or phenyl-based columns can offer alternative selectivity to standard C18 columns through different interaction mechanisms like π-π interactions. nih.gov

Table 2: Example HPLC Parameters for Dinitrotoluene Isomer Separation

Parameter Setting
Column Diol, Phenyl-3, or C18 (e.g., 150 x 4.6 mm, 5 µm) nih.gov
Mobile Phase A: Water; B: Acetonitrile
Gradient Time-programmed gradient from ~30% B to 100% B
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 35 °C nih.gov
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 254 nm

Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Selectivity

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide superior sensitivity and selectivity compared to HPLC-UV. This is particularly crucial for analyzing trace-level impurities in complex matrices where co-eluting compounds might interfere with UV detection. mdpi.com

After separation on an LC column, the eluent is introduced into an ion source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which ionizes the analytes before they enter the mass spectrometer. mdpi.com LC-MS/MS adds another layer of specificity by selecting a specific precursor ion, fragmenting it, and then detecting a specific product ion. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for highly reliable quantification at very low levels. nih.gov LC-MS/MS is the method of choice for the determination of potentially genotoxic impurities in pharmaceutical ingredients and environmental samples. mdpi.comresearchgate.net

Table 3: General LC-MS/MS Parameters for Trace Impurity Analysis

Parameter Setting
LC Column Reversed-phase C18 (e.g., 50-150 mm x 2.1-4.6 mm, <3 µm) nih.gov
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile or Methanol with 0.1% Formic Acid mdpi.com
Elution Gradient
Ion Source Electrospray Ionization (ESI) in positive or negative mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor > Product Ion Specific m/z transitions determined for the target analyte

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with sub-2-µm particles. This technology allows for significantly faster analysis times and improved resolution compared to traditional HPLC. The smaller particle size increases separation efficiency, but requires instrumentation capable of handling the higher backpressures generated. waters.com

The combination of UPLC with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for high-throughput bioanalysis and trace contaminant screening. waters.com The enhanced resolution and speed mean that complex separations can be achieved in a fraction of the time required by conventional HPLC, often reducing run times from over 10 minutes to just a few minutes without sacrificing analytical performance. waters.com

Advanced Sample Preparation and Extraction Methods

The successful analysis of 1,5-Dichloro-2-methyl-3-nitrobenzene from complex matrices like soil, water, or biological tissues is highly dependent on the sample preparation step. The goal is to efficiently extract the analyte from the matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis.

Liquid-Solid Extraction (LSE) from Environmental Samples

Liquid-Solid Extraction (LSE) is a fundamental technique for isolating analytes from solid samples, such as soil or sediment. For nitroaromatic compounds, several advanced LSE methods have been developed to improve efficiency and reduce solvent consumption.

Pressurized Solvent Extraction (PSE) , also known as Accelerated Solvent Extraction (ASE), uses conventional solvents (e.g., methanol, acetonitrile) at elevated temperatures and pressures. These conditions increase the extraction efficiency and speed, allowing for a complete extraction in minutes rather than the hours required for traditional methods like Soxhlet. The choice of solvent and temperature can be optimized to target specific compounds. For polar nitroaromatic compounds in soil, PSE has been shown to be an effective HPLC-compatible extraction method. nih.gov

Supercritical Fluid Extraction (SFE) offers a "greener" alternative by using a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. nih.govacs.org By modifying the pressure and temperature, the solvating power of the supercritical fluid can be finely tuned. Often, a small amount of organic co-solvent (modifier), such as methanol, is added to enhance the extraction of more polar analytes. nih.govacs.org SFE can be coupled online with subsequent analytical techniques, minimizing sample handling and potential for contamination. nih.gov The effectiveness of LSE techniques can be influenced by the properties of the matrix; for example, the recovery of some nitroaromatics from soil has been shown to depend on the clay and organic carbon content. nih.gov

Matrix Effects in Analytical Measurements

The accurate quantification of this compound in complex samples is often complicated by matrix effects, particularly in chromatographic methods coupled with mass spectrometry (MS). Matrix effects refer to the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix. nih.gov These effects can manifest as either signal suppression or enhancement, leading to inaccuracies in quantification. mdpi.com

In liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), ion suppression is the most common matrix effect. nih.gov It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the ESI source, reducing its signal intensity. nih.gov Conversely, signal enhancement can also occur. The phenomenon is highly dependent on the specific analyte, the nature and complexity of the matrix, the sample preparation method, and the instrumental conditions. mdpi.com

For gas chromatography (GC) based methods, matrix-induced response enhancement is a known issue. This occurs when active sites in the GC inlet and column, which can cause analyte loss, are effectively shielded or "passivated" by matrix components, leading to a higher-than-expected analyte signal.

Strategies to mitigate matrix effects for nitroaromatic compounds include:

Thorough Sample Preparation: Implementing rigorous clean-up steps, such as solid-phase extraction (SPE), can remove a significant portion of interfering matrix components.

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from interfering compounds is a crucial step. nih.gov

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample can compensate for consistent matrix effects. mdpi.com

Internal Standards: The use of an isotopically labeled internal standard is the preferred method for correcting matrix effects, as it behaves similarly to the analyte during extraction, chromatography, and ionization.

High Dilution: Diluting the sample extract can reduce the concentration of matrix components to a level where they no longer significantly interfere with the analyte's signal. cabidigitallibrary.org

Given the complexity of environmental and biological samples, a careful evaluation of matrix effects is a critical part of method development and validation for the analysis of this compound to ensure data accuracy and reliability. nih.govmdpi.com

Spectrophotometric and Electrochemical Quantification Methods

Beyond chromatography, spectrophotometric and electrochemical methods offer alternative or complementary approaches for the quantification of nitroaromatic compounds like this compound.

Spectrophotometric Methods: Spectrophotometric analysis for nitroaromatic compounds typically relies on chemical reactions that produce a colored product, which can be quantified by measuring its light absorbance at a specific wavelength. A common strategy involves the reduction of the nitro group to a primary amine, followed by diazotization and coupling with a chromogenic agent to form a highly colored azo dye. While specific applications for this compound are not detailed in the available literature, methods for other nitro compounds are well-established. For instance, various nitro derivatives can be reduced with zinc and hydrochloric acid to yield primary amines, which are then diazotized and coupled with reagents like ethyl acetoacetate (B1235776) in an alkaline medium to produce a measurable yellow compound.

Another approach for some nitroaromatic compounds is the formation of colored Meisenheimer or Janowsky complexes. The Janowsky reaction involves the nucleophilic addition of a ketone to the electron-deficient aromatic ring of a nitro compound in the presence of a base, forming a colored complex. wikisource.org These methods are often simple and cost-effective but can suffer from a lack of specificity, as other nitro compounds or interfering substances in the sample may produce similar colored products.

Electrochemical Methods: Electrochemical detection is well-suited for nitroaromatic compounds due to the electroactive nature of the nitro group, which can be readily reduced. acs.org Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are employed to measure the current response corresponding to the reduction of the nitro group at a specific potential. cabidigitallibrary.org

The general mechanism involves the irreversible reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamine (B1172632) (-NHOH), and finally to an amine (-NH₂) group. The potential at which these reductions occur and the resulting current are dependent on the structure of the molecule and the experimental conditions. For many nitroaromatic compounds, the electrochemical process is irreversible. acs.org

The sensitivity and selectivity of electrochemical sensors can be significantly enhanced by modifying the electrode surface with various materials. For example, glassy carbon electrodes modified with mesoporous silica (MCM-41) have demonstrated high sensitivity for the detection of compounds like TNT, dinitrotoluene, and dinitrobenzene, attributed to the strong adsorption of these compounds onto the modified surface. acs.org Such approaches can achieve very low detection limits, often in the nanomolar range. acs.org

Table 1: Comparison of General Spectrophotometric and Electrochemical Methods for Nitroaromatic Compounds

Parameter Spectrophotometric Methods Electrochemical Methods
Principle Measurement of light absorbance by a colored derivative or complex. Measurement of current from the electrochemical reduction of the nitro group. acs.org
Common Techniques UV-Vis Spectroscopy Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), Square Wave Voltammetry (SWV). cabidigitallibrary.org
Advantages Simple, cost-effective, widely available instrumentation. High sensitivity, potential for miniaturization and field use, fast response times. acs.org
Disadvantages Lower specificity, potential for interference from colored matrix components. Susceptible to surface fouling, matrix can affect electrode performance.
Example Application Quantification of nitrophenols after derivatization. Detection of dinitrobenzene and other nitroaromatics using modified electrodes. acs.org

Method Validation, Quality Control, and Inter-Laboratory Comparability

To ensure that analytical data for this compound is reliable, accurate, and fit for purpose, rigorous method validation, ongoing quality control, and participation in inter-laboratory comparisons are essential. demarcheiso17025.com

Method Validation: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. ashdin.com It is a mandatory requirement for laboratories seeking accreditation under standards like ISO/IEC 17025. demarcheiso17025.comeurachem.org Key validation parameters, typically defined by guidelines from organizations like the ICH, include: ashdin.commdpi.com

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. mdpi.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. ashdin.comnih.gov

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability (same lab, same analyst, same day) and intermediate precision (within-lab variations). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ashdin.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ashdin.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. ashdin.com

Table 2: Typical Method Validation Parameters and Acceptance Criteria

Validation Parameter Description Common Acceptance Criteria
Specificity No interference at the retention time of the analyte. Peak purity/resolution acceptable; no interfering peaks in blank matrix. nih.gov
Linearity Relationship between concentration and response. Correlation coefficient (r²) ≥ 0.99. wikisource.org
Accuracy Closeness to the true value. Recovery typically within 80-120%. mdpi.comnih.gov
Precision Agreement among repeated measurements. Relative Standard Deviation (RSD) ≤ 15-20% at LOQ, ≤ 10-15% within range.
LOD/LOQ Lowest concentration detectable/quantifiable. Signal-to-Noise ratio (S/N) ≥ 3 for LOD, ≥ 10 for LOQ.

Quality Control (QC): Internal quality control involves the routine procedures undertaken by a laboratory to ensure the continued validity of its results. eurachem.org For the analysis of this compound, this would include:

Regular analysis of QC samples (e.g., a certified reference material or a spiked matrix) alongside test samples. eurachem.org

Analysis of blanks (reagent blanks, method blanks) to monitor for contamination. usgs.gov

Use of control charts to monitor the performance of the method over time and identify trends or deviations. eurachem.org

Regular calibration and maintenance of analytical instruments. eurachem.org

Inter-Laboratory Comparability: Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are a critical component of external quality assurance. europa.eu They allow a laboratory to assess its performance by comparing its results for a common sample against those from a group of peer laboratories. benchmark-intl.com Participation in ILCs helps to:

Identify potential issues with a laboratory's analytical methods or procedures.

Demonstrate competence to accreditation bodies and clients.

Establish the comparability and reliability of data across different laboratories.

Statistical measures like the Z-score are commonly used to evaluate performance in an ILC. The Z-score compares a laboratory's result to the consensus value from all participants, providing an objective measure of performance. benchmark-intl.com

Trace Analysis in Environmental and Biological Samples

The detection and quantification of this compound at trace levels in complex environmental and biological matrices present significant analytical challenges. These challenges stem from the low concentrations of the analyte and the high abundance of potentially interfering compounds.

Environmental Samples: Analysis in environmental matrices such as water, soil, and air typically requires sensitive instrumentation and robust sample preparation procedures to isolate and concentrate the target analyte.

Water Analysis: For water samples, pre-concentration is often necessary to achieve the required detection limits. Solid-phase extraction (SPE) is a common technique, where the water sample is passed through a cartridge containing a sorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent. Gas chromatography-mass spectrometry (GC-MS) is a frequently recommended technique for the final analysis of related dichloronitrobenzenes, offering high selectivity and sensitivity. iarc.fr

Soil and Sediment Analysis: The analysis of soils and sediments involves an initial extraction step to transfer the analyte from the solid matrix into a liquid solvent. Techniques like Soxhlet extraction or pressurized liquid extraction (PLE) can be used, followed by a clean-up step (e.g., SPE or gel permeation chromatography) to remove interferences before instrumental analysis. iarc.fr

Air Analysis: Air sampling for semi-volatile nitroaromatic compounds is typically performed by drawing a known volume of air through a sorbent tube (e.g., containing silica gel or a proprietary resin) to trap the analyte. wikisource.org The trapped compound is then desorbed with a solvent (e.g., methanol) and analyzed, usually by GC. wikisource.org

Biological Samples: Detecting this compound or its metabolites in biological samples like blood or urine is crucial for exposure assessment. These matrices are highly complex, making analyte extraction and clean-up particularly challenging. nih.gov

Sample Preparation: Methods for biological samples often involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from proteins, fats, and other endogenous components. nih.gov For related compounds, methods for quantitating metabolites in blood and urine have been developed using high-resolution gas chromatography with electron capture detection (HRGC/ECD). nih.gov

Analytical Techniques: LC-MS/MS is a powerful tool for trace analysis in biological fluids due to its high sensitivity and specificity. The technique can minimize matrix effects and provide reliable quantification at very low levels. nih.gov The development of biomarkers of exposure, such as specific metabolites or hemoglobin adducts, is a key area of research for assessing human exposure to nitroaromatic compounds. iarc.fr

For all trace analysis applications, method validation must be performed in the specific matrix of interest to ensure that matrix effects are accounted for and that the method provides accurate and precise results at the required concentration levels. nih.gov

Future Research Directions and Potential Applications in Chemical Science

Summary of Current Research Gaps and Challenges

Research directly focused on 1,5-dichloro-2-methyl-3-nitrobenzene is not extensively documented in publicly available literature. However, by examining related compounds like dichlorotoluenes and other chlorinated nitroaromatics, several research gaps and challenges can be inferred. A primary challenge is the selective synthesis of this specific isomer, as chlorination and nitration of toluene (B28343) or chlorotoluene often result in a mixture of isomers that are difficult to separate due to their similar physical properties. wikipedia.org

Furthermore, there is a significant lack of detailed toxicological and environmental fate data for this particular compound. While chlorinated nitroaromatic compounds are generally known for their toxicity and persistence in the environment, specific data on this compound is scarce. nih.govresearchgate.net This includes a need for comprehensive studies on its genotoxicity, carcinogenicity, and mechanisms of biodegradation. epa.govepa.gov Understanding its metabolic pathways in various organisms is crucial for assessing its environmental impact and potential for bioremediation. cswab.org

Proposed Avenues for Novel Synthetic Strategies and Reactivity Exploration

Future research could explore novel, highly selective synthetic routes to this compound. This might involve the use of advanced catalytic systems or directing groups to control the regioselectivity of the chlorination and nitration reactions. Metal-free synthetic approaches, which are gaining traction for being more environmentally benign, could also be investigated. rsc.org

Exploration of its chemical reactivity is another promising avenue. The interplay of the electron-withdrawing nitro and chloro groups with the electron-donating methyl group on the benzene (B151609) ring likely imparts unique reactivity. epa.gov Studies on nucleophilic aromatic substitution reactions, where one or more of the chloro or nitro groups are displaced, could lead to the synthesis of a wide range of new derivatives with potentially useful properties. lookchem.com The reactivity of the methyl group, for instance through oxidation or halogenation, also warrants investigation. Comparing its reactivity to related compounds like 4,6-dichloro-5-nitrobenzofuroxan could provide valuable insights. mdpi.com

Emerging Applications in Materials Science and Medicinal Chemistry

While direct applications of this compound are not established, its structural motifs suggest potential in materials science and medicinal chemistry. Nitroaromatic compounds are integral to the synthesis of dyes, polymers, and high-energy materials. nih.govresearchgate.net The specific substitution pattern of this compound could be leveraged to create novel materials with tailored electronic or optical properties. Layered materials incorporating such compounds could find use in corrosion protection. mdpi.com

In medicinal chemistry, nitroaromatic compounds have a long history as therapeutic agents, exhibiting a wide range of biological activities, including antibacterial, antiprotozoal, and anticancer effects. researchgate.netnih.govnih.gov The biological activity is often linked to the bioreduction of the nitro group. nih.gov For instance, a related compound, 1-chloro-2-methyl-3-nitrobenzene, is an intermediate in the synthesis of the bronchodilatory compound vasicine. researchgate.net Future research could involve synthesizing derivatives of this compound and screening them for various pharmacological activities. The presence of chlorine atoms can also influence the biological properties of molecules. nih.gov

Advanced Computational Approaches for Predictive Modeling

Advanced computational methods are becoming indispensable for predicting the properties and behavior of chemical compounds, thereby reducing the need for extensive and costly experimental work. For this compound, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed. nih.govresearchgate.net These models use molecular descriptors to predict properties such as toxicity, mutagenicity, and reactivity. nih.govresearchgate.netmdpi.com

Computational tools like Density Functional Theory (DFT) can be employed to investigate the electronic structure, stability, and reactivity of the molecule. mdpi.com Such studies can elucidate reaction mechanisms and predict the outcomes of chemical transformations. For example, DFT calculations can help understand the rotational barrier of the nitro group and its influence on reactivity. mdpi.com These predictive models can guide the synthesis of new derivatives with desired properties and assess the environmental risks of nitroaromatic compounds. nih.gov

Interdisciplinary Research Opportunities in Environmental Chemistry and Toxicology

The study of this compound offers numerous opportunities for interdisciplinary research, particularly at the intersection of environmental chemistry and toxicology. Chlorinated and nitrated aromatic compounds are recognized as persistent environmental pollutants. researchgate.netresearchgate.net Research is needed to understand the environmental fate of this compound, including its transport, distribution, and transformation in soil and water. nih.gov

A significant area of investigation is its biodegradation. Identifying and engineering microorganisms capable of degrading this compound could lead to effective bioremediation strategies for contaminated sites. researchgate.netcswab.orgresearchgate.net This involves studying the enzymatic pathways responsible for the breakdown of the molecule. nih.gov

Toxicological studies are essential to determine the potential health risks associated with exposure to this compound. rewe-group.com This includes assessing its acute and chronic toxicity, as well as its potential to cause long-term health effects. epa.gov Such research requires collaboration between chemists, biologists, and environmental scientists to fully understand and mitigate the potential environmental and health impacts of this and related compounds.

Q & A

Q. What are the recommended synthetic routes for 1,5-dichloro-2-methyl-3-nitrobenzene, and how can regioselectivity challenges be addressed?

  • Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution (EAS) using chlorination and nitration steps. For example:

Chlorination : Methylbenzene derivatives can undergo chlorination using Cl₂ in the presence of FeCl₃. Regioselectivity is influenced by directing groups; the methyl group (ortho/para-directing) and nitro group (meta-directing) must be strategically positioned.

Nitration : Introduce the nitro group after chlorination to minimize steric hindrance. Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to favor meta-substitution relative to existing substituents .

  • Key Consideration : Monitor reaction progress via TLC or GC-MS to confirm intermediate formation and purity .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Recrystallization : Use a solvent system with low polarity (e.g., ethanol/water) to exploit solubility differences.
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate (9:1) for separation of nitroaromatic byproducts.
  • Analytical Validation : Confirm purity via GC (>97% by area) or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Expect aromatic proton signals in the δ 7.1–8.2 ppm range. The methyl group (CH₃) resonates near δ 2.5 ppm as a singlet.
  • ¹³C NMR : Nitro groups deshield adjacent carbons, appearing at ~140–150 ppm.
  • IR : Strong NO₂ asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .

Advanced Research Questions

Q. How do competing substituents (methyl, nitro, chloro) influence reaction pathways in derivatives of this compound?

  • Methodological Answer :
  • Directing Effects : The nitro group dominates as a meta-director, while the methyl group acts as an ortho/para-director. Chlorine (ortho/para-directing but deactivating) competes in multi-step syntheses.
  • Case Study : In attempted nitration of 1,5-dichloro-2-methylbenzene, meta-substitution to the nitro group is favored, but steric hindrance from chlorine may reduce yields. Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution and transition states .

Q. What experimental strategies resolve contradictions in reported spectral data for nitroaromatic derivatives?

  • Methodological Answer :
  • Data Triangulation : Cross-reference NMR shifts with PubChem or Reaxys entries for analogous compounds.
  • Isotopic Labeling : Deuterated analogs (e.g., 1,5-dichloro-2,3,4-trideuterio-6-methylbenzene) can clarify overlapping signals in proton-dense regions .
  • Dynamic NMR : Variable-temperature studies resolve rotational barriers in sterically hindered derivatives .

Q. How can degradation pathways of this compound under environmental conditions be modeled?

  • Methodological Answer :
  • Photolysis : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor nitro group reduction to amine via LC-MS.
  • Hydrolysis : Test stability in acidic (HCl) and basic (NaOH) conditions. Nitro groups are typically resistant, but chlorine substituents may hydrolyze to hydroxyl derivatives under extreme pH .

Q. What methodologies optimize catalytic reduction of the nitro group in this compound to an amine without dechlorination?

  • Methodological Answer :
  • Catalytic Hydrogenation : Use Pd/C or Raney Ni under mild H₂ pressure (1–3 atm) in ethanol. Monitor for dechlorination byproducts (e.g., HCl release via pH titration).
  • Chemical Reduction : SnCl₂ in HCl selectively reduces nitro to amine while preserving chloro substituents, but requires rigorous exclusion of oxygen to prevent side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.